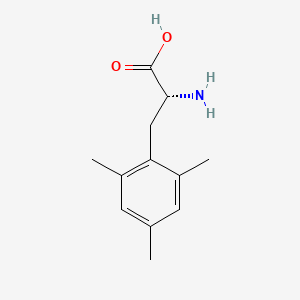

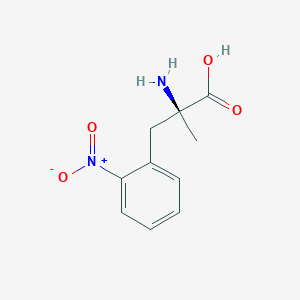

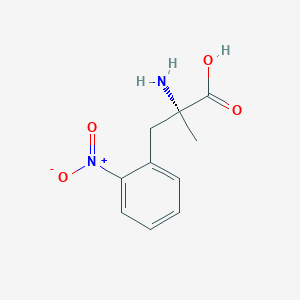

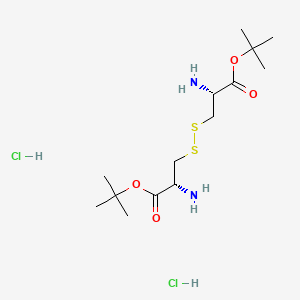

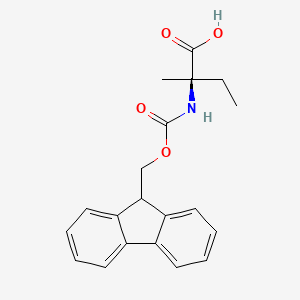

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, otherwise known as (R)-Fmoc-AMB, is a synthetic amino acid that is widely used in organic chemistry and biochemistry. It is a chiral amino acid, meaning that it has two non-superimposable mirror images, and is commonly used as a protecting group in peptide synthesis. It is also used as a building block in organic synthesis, as a reagent for affinity chromatography, and as a ligand for metal-catalyzed asymmetric synthesis. In addition, (R)-Fmoc-AMB has been found to have potential applications in the fields of pharmacology and medicine.

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis and Structural Analysis

- Synthesis of N-Fmoc-Protected β-Amino Acids : The successful application of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield demonstrates the importance of this compound in the synthesis of complex amino acids for research and therapeutic applications (Ellmerer-Müller et al., 1998).

Synthesis of Modified Peptides

- Self-Assembled Structures Formed by Fmoc Modified Amino Acids : A study on the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids highlights the utility of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid in designing novel self-assembled architectures which can be controllably manipulated to impart desired functions. This property is crucial for the development of new materials and nanotechnology applications (Gour et al., 2021).

Linkers for Solid Phase Synthesis

- Development of New Phenylfluorenyl Based Linkers : The synthesis of new linkers for solid phase synthesis utilizing the stability and reactivity of the fluorenyl moiety shows the compound's versatility in creating supports for the synthesis of complex molecules. These linkers exhibit higher acid stability compared to standard trityl resins, which is beneficial in the synthesis of sensitive compounds (Bleicher et al., 2000).

Enzyme-Activated Surfactants

- Design of Enzymatically Activated CNT Surfactants : The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which can be enzymatically activated to create homogeneous aqueous nanotube dispersions, underscores the compound's utility in nanotechnology and materials science. This innovative approach facilitates on-demand dispersion of carbon nanotubes under constant and physiological conditions, enabling new applications in biotechnology and material engineering (Cousins et al., 2009).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.